REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([O:12][CH3:13])[CH:11]=1)[NH:8][C:7](=O)[N:6]=[CH:5]2.O.O=P(Cl)(Cl)[Cl:18]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([O:12][CH3:13])[CH:11]=1)[N:8]=[C:7]([Cl:18])[N:6]=[CH:5]2
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Name
|
|
Quantity
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2.62 g
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Type
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reactant
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Smiles
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BrC=1C=C2C=NC(NC2=C(C1)OC)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
O
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Name
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|
Quantity
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30 mL
|
Type
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reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
refluxed for 30 min
|
Duration
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30 min
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Type
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EXTRACTION
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Details
|
The aqueous phase is extracted with DCM
|
Type
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CUSTOM
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Details
|
the organic phase is dried
|
Name
|
|
Type
|
product
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Smiles
|
BrC=1C=C2C=NC(=NC2=C(C1)OC)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |